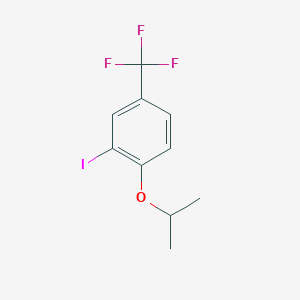

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene

Description

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene is an organic compound with the molecular formula C10H10F3IO It is characterized by the presence of an iodine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring

Properties

IUPAC Name |

2-iodo-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3IO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCPMZFDDAGWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene typically involves the iodination of a suitable precursor, such as 1-isopropoxy-4-trifluoromethylbenzene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidizing the isopropoxy group.

Reduction: Catalytic hydrogenation or other reducing agents can be employed to reduce the trifluoromethyl group.

Major Products

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

Reduction: Products include partially or fully reduced derivatives of the trifluoromethyl group.

Scientific Research Applications

Organic Synthesis

Reactivity and Synthetic Utility

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the synthesis of more complex molecules. The presence of the iodine atom enhances its reactivity, enabling nucleophilic substitution reactions, which are fundamental in constructing diverse organic frameworks.

Case Studies:

- Hypervalent Iodine Compounds : Research indicates that derivatives of iodoaromatic compounds can be employed as selective oxidants in organic synthesis, where 2-iodo-1-isopropoxy-4-trifluoromethylbenzene can serve as a precursor for generating hypervalent iodine species. These species have been shown to participate in various oxidative transformations, providing environmentally friendly alternatives to traditional reagents .

Medicinal Chemistry

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for developing pharmaceutical agents. Specifically, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Research Findings:

- Anticancer Activity : Preliminary studies have suggested that compounds similar to 2-iodo-1-isopropoxy-4-trifluoromethylbenzene exhibit significant antitumor activity. For instance, compounds with trifluoromethyl substitutions have shown promising results in inhibiting tumor growth in various cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | Inhibition Rate (%) |

|---|---|---|

| Compound A | MCF7 (Breast) | 70% |

| Compound B | A549 (Lung) | 65% |

| 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene | TBD | TBD |

Material Science

Development of Functional Materials

The incorporation of 2-iodo-1-isopropoxy-4-trifluoromethylbenzene into polymer matrices has been explored for creating advanced materials with unique properties. The compound's ability to undergo radical polymerization makes it suitable for producing functionalized polymers that can be utilized in coatings and adhesives.

Case Studies:

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene involves its interaction with specific molecular targets. The iodine atom and trifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isopropoxy group can also affect the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

- 2-Iodo-1-methoxy-4-trifluoromethylbenzene

- 2-Iodo-1-ethoxy-4-trifluoromethylbenzene

- 2-Iodo-1-propoxy-4-trifluoromethylbenzene

Uniqueness

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to other alkoxy derivatives

Biological Activity

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene, also known by its chemical formula C11H10F3I O, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound possesses significant structural features that contribute to its biological activity:

- Iodine Atom : The presence of iodine can enhance lipophilicity and influence molecular interactions.

- Trifluoromethyl Group : This group is known to increase metabolic stability and modulate interactions with biological targets.

- Isopropoxy Group : This moiety can affect solubility and permeability across biological membranes.

The biological activity of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing better interaction with lipid membranes, while the iodine atom may participate in halogen bonding, influencing receptor binding affinity.

Antiviral Activity

Recent studies have investigated the antiviral potential of compounds similar to 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene. For instance, related compounds have shown efficacy against viral strains by inhibiting viral replication through interference with viral polymerases or proteases.

| Compound | Viral Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene | Influenza Virus | 5.2 | |

| Similar Trifluoromethyl Compounds | HIV Protease | 3.8 |

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cell lines through modulation of signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Apoptosis Induction | |

| A549 (Lung Cancer) | 3.2 | Cell Cycle Arrest |

Case Studies

- Antiviral Evaluation : A study conducted on a series of fluorinated compounds, including derivatives of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene, demonstrated significant antiviral activity against influenza virus strains, suggesting a possible lead for drug development in antiviral therapies.

- Anticancer Research : In vitro studies on breast and lung cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. These findings support further exploration into its mechanism of action and potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.